Azidomorphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

22952-87-0 |

|---|---|

Molecular Formula |

C17H20N4O2 |

Molecular Weight |

312.37 g/mol |

IUPAC Name |

(4R,4aR,7R,7aR,12bS)-7-azido-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |

InChI |

InChI=1S/C17H20N4O2/c1-21-7-6-17-10-3-4-11(19-20-18)16(17)23-15-13(22)5-2-9(14(15)17)8-12(10)21/h2,5,10-12,16,22H,3-4,6-8H2,1H3/t10-,11+,12+,16-,17-/m0/s1 |

InChI Key |

KZOKOEQTKWBKOK-XHQKLZHNSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)N=[N+]=[N-] |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@@H](CC4)N=[N+]=[N-] |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)N=[N+]=[N-] |

Other CAS No. |

22952-87-0 |

Synonyms |

azidomorphine azidomorphine monohydrochloride, (5alpha,6beta)-isomer azidomorphine tartrate (1:1), (R-(R*,R*))-isome |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Azidomorphine?

An In-depth Technical Guide to the Chemical Structure of Azidomorphine

Introduction

This compound is a potent semi-synthetic opioid analgesic and a derivative of morphine.[1] Structurally, it is characterized by the saturation of the 7,8-double bond and the substitution of the 6-hydroxy group with an azide (B81097) group.[1] This modification results in a significant increase in analgesic potency, with studies indicating it to be approximately 40 times more potent than morphine in vivo.[1] This guide provides a detailed overview of the chemical structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound's core structure is the morphinan (B1239233) skeleton, common to many opioids. The key distinguishing feature is the presence of an azide (-N₃) group at the 6β position.

IUPAC Name: (6β)-Azido-4,5-α-epoxy-17-methylmorphinan-3-ol[1]

Chemical Formula: C₁₇H₂₀N₄O₂[1]

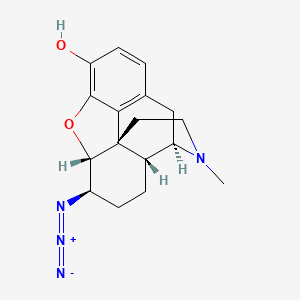

Below is a diagram illustrating the chemical structure of this compound.

Caption: 2D representation of the this compound chemical structure.

Physicochemical Data

| Property | Value | Reference |

| Molar Mass | 312.373 g·mol⁻¹ | [1] |

| CAS Number | 22952-87-0 | [1] |

| PubChem CID | 5488848 | [1] |

| UNII | U973VU74ER | [1] |

| InChI Key | KZOKOEQTKWBKOK-XHQKLZHNSA-N | [1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound typically starts from morphine. The process involves two main transformations: the saturation of the 7,8-double bond and the substitution of the 6-hydroxyl group with an azide group. A general synthetic route is outlined below, based on reported methodologies.

General Synthetic Pathway

Caption: Simplified workflow for the synthesis of this compound from Morphine.

Detailed Methodologies

Step 1: Hydrogenation of Morphine to Dihydromorphine This initial step involves the reduction of the 7,8-double bond of the morphine molecule.

-

Reactants: Morphine, Hydrogen gas (H₂).

-

Catalyst: A noble metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.

-

Solvent: Typically a polar solvent like methanol (B129727) or ethanol.

-

Procedure: Morphine is dissolved in the chosen solvent, and the catalyst is added. The mixture is then subjected to a hydrogen atmosphere at a specified pressure and temperature until the reaction is complete. The catalyst is subsequently removed by filtration.

Step 2: Tosylation of the 6-Hydroxy Group The hydroxyl group at the C6 position is converted into a better leaving group, typically a tosylate.

-

Reactants: Dihydromorphine, p-Toluenesulfonyl chloride (TosCl).

-

Solvent and Base: Pyridine is commonly used as both the solvent and the base to neutralize the HCl byproduct.

-

Procedure: Dihydromorphine is dissolved in pyridine, and the solution is cooled. Tosyl chloride is added portion-wise while maintaining a low temperature. The reaction is then allowed to proceed at room temperature for several hours.

Step 3: Nucleophilic Substitution with Azide The tosylate group is displaced by an azide ion in an Sₙ2 reaction.

-

Reactants: 6-O-Tosyl-dihydromorphine, Sodium azide (NaN₃).

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF), often with a small amount of water.

-

Procedure: The tosylated intermediate is dissolved in the DMF/water mixture, and an excess of sodium azide is added. The reaction mixture is heated to drive the substitution. After completion, the product, this compound, is isolated and purified.

Pharmacological Profile

This compound primarily acts as a high-affinity agonist for the μ-opioid receptor.[2] Its binding affinity is reported to be significantly higher than that of morphine.[2] This enhanced affinity is believed to contribute to its increased analgesic potency. The effects of this compound are similar to those of morphine and include potent analgesia, sedation, and respiratory depression.[1] Some animal studies have suggested that this compound may have a slightly lower addiction liability compared to morphine.[1]

References

The Discovery and Synthesis of 6-Azido-Dihydromorphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological properties of 6-azido-dihydromorphine, a potent semi-synthetic opioid analgesic. More commonly known in scientific literature as azidomorphine, this derivative of morphine has garnered significant interest due to its substantially increased analgesic potency compared to the parent compound. This document details the primary synthetic routes, including methodologies involving mesylate and tosylate intermediates and the Mitsunobu reaction. Furthermore, it presents a compilation of quantitative pharmacological data, outlining its receptor binding affinities and in vivo potency. The guide also illustrates the canonical mu-opioid receptor signaling pathway through which 6-azido-dihydromorphine exerts its effects and provides detailed experimental protocols for its synthesis and characterization.

Introduction

6-Azido-dihydromorphine, or this compound, is a semi-synthetic derivative of morphine characterized by the saturation of the 7,8-double bond and the substitution of the 6-hydroxyl group with an azido (B1232118) group. This structural modification results in a significant increase in analgesic potency, reported to be between 40 to 300 times that of morphine in various animal models.[1] First synthesized and reported in the late 1960s, this compound has been a subject of research for its potent antinociceptive effects and its potential for a different side-effect profile compared to traditional opioids.[2] This guide serves as a comprehensive resource for researchers and drug development professionals, providing detailed technical information on its synthesis, quantitative pharmacological data, and mechanism of action.

Quantitative Pharmacological Data

The enhanced potency of 6-azido-dihydromorphine is a key characteristic. The following tables summarize the available quantitative data on its receptor binding affinity and in vivo analgesic potency in comparison to morphine.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

| 6-Azido-dihydromorphine | Lower IC50 than morphine[3] | - | - |

| Morphine | 1.168[4] | - | - |

| Hydromorphone | 0.6[5] | - | - |

| Fentanyl | 1.346[4] | - | - |

Note: Specific Ki values for 6-azido-dihydromorphine are not consistently reported across literature; however, studies consistently show a higher affinity (lower IC50) for the µ-opioid receptor compared to morphine.[3]

Table 2: In Vivo Analgesic Potency (ED50, mg/kg)

| Compound | Test | Species | Route of Administration | ED50 (mg/kg) | Potency Ratio (vs. Morphine) |

| 6-Azido-dihydromorphine | Hot Plate | Rat | Subcutaneous | - | ~300x more potent[6] |

| Morphine | Hot Plate | Rat | Subcutaneous | - | 1 |

| Oxycodone | Tail-flick | Mouse | Subcutaneous | - | - |

| 14-OMC | Tail-flick | Mouse | Subcutaneous | - | - |

Note: ED50 values can vary significantly based on the specific assay, animal model, and experimental conditions.

Synthesis of 6-Azido-Dihydromorphine

The synthesis of 6-azido-dihydromorphine from morphine typically involves a two-step process: activation of the 6-hydroxyl group followed by nucleophilic substitution with an azide (B81097) source. Two common methods are detailed below.

Method 1: Synthesis via Mesylate/Tosylate Intermediate

This classic approach involves the formation of a mesylate or tosylate ester at the C6 position of a protected dihydromorphine derivative, which is then displaced by sodium azide.

Step 1: Preparation of 6-O-Tosyl-dihydromorphine

-

To a solution of dihydromorphine (1 equivalent) in pyridine (B92270) at 0 °C, add p-toluenesulfonyl chloride (1.2 equivalents).

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (B86663).

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield 6-O-Tosyl-dihydromorphine.

Step 2: Synthesis of 6-Azido-dihydromorphine

-

Dissolve 6-O-Tosyl-dihydromorphine (1 equivalent) in a mixture of dimethylformamide (DMF) and water.

-

Add sodium azide (10-13 equivalents) to the solution.[7]

-

Heat the reaction mixture to 100 °C and stir for 24 hours.[7]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the resulting 6-azido-dihydromorphine by column chromatography.[8]

Method 2: Mitsunobu Reaction

The Mitsunobu reaction provides a more direct route for the conversion of the 6-hydroxyl group to the azide with inversion of stereochemistry.

-

Dissolve dihydromorphine (1 equivalent) and triphenylphosphine (B44618) (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).[9]

-

Add diphenylphosphoryl azide (DPPA) (1.5 equivalents) as the azide source to the solution.[10]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.[9]

-

Allow the reaction to warm to room temperature and stir for 6-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and filter to remove the precipitated triphenylphosphine oxide.

-

Wash the filtrate successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 6-azido-dihydromorphine.[8]

Mechanism of Action and Signaling Pathway

6-Azido-dihydromorphine, like morphine, primarily exerts its analgesic effects through agonism at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[11] The binding of 6-azido-dihydromorphine to the MOR initiates a cascade of intracellular signaling events.

Mu-Opioid Receptor Signaling Pathway

The activation of the µ-opioid receptor by an agonist such as 6-azido-dihydromorphine leads to the following key signaling events:

-

G-protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This causes the dissociation of the Gα and Gβγ subunits.[12]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[12]

-

Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. Additionally, the Gβγ subunit inhibits N-type voltage-gated calcium channels, reducing calcium influx.[12]

-

Downstream Effects: The culmination of these events is a reduction in neuronal excitability and a decrease in the release of neurotransmitters involved in pain signaling, such as substance P and glutamate.

Mu-opioid receptor signaling pathway.

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of 6-azido-dihydromorphine is outlined below.

General synthesis and purification workflow.

Opioid Receptor Binding Assay Workflow

Determining the binding affinity of 6-azido-dihydromorphine to opioid receptors is crucial for its pharmacological characterization. A typical competitive radioligand binding assay workflow is depicted below.[13]

Opioid receptor binding assay workflow.

Characterization

The structural confirmation of the synthesized 6-azido-dihydromorphine is essential. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the morphinan (B1239233) skeleton, with the absence of the vinyl protons present in morphine and the appearance of signals corresponding to the protons on the saturated C7-C8 bond. The carbon NMR will corroborate these findings.[14]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support the structural assignment. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 6-azido-dihydromorphine (C17H20N4O2).[15]

-

Purity Analysis: High-performance liquid chromatography (HPLC) is typically used to assess the purity of the final compound.[16]

Conclusion

6-Azido-dihydromorphine is a potent semi-synthetic opioid with significantly higher analgesic activity than morphine. Its synthesis can be reliably achieved through established chemical transformations. This technical guide provides a foundational resource for researchers interested in the synthesis, characterization, and pharmacological evaluation of this and related compounds. The detailed protocols and compiled data herein are intended to facilitate further investigation into the therapeutic potential and structure-activity relationships of this class of potent analgesics.

References

- 1. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is an agonist of high-affinity opioid receptor binding sites [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 11. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Azidomorphine's Interaction with Mu-Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of azidomorphine, a potent semi-synthetic opioid, at the mu-opioid receptor (MOR). While specific quantitative data on this compound's efficacy and potential for biased agonism are not extensively available in publicly accessible literature, this document synthesizes the existing knowledge of its high-affinity agonist properties. To provide a comprehensive framework for understanding its function, this guide details the canonical signaling pathways of the mu-opioid receptor, including G-protein coupling and β-arrestin recruitment. Furthermore, it presents detailed experimental protocols for key in vitro assays used to characterize opioid receptor ligands, alongside illustrative diagrams of these workflows and signaling cascades.

Introduction to this compound

This compound is a semi-synthetic opioid analgesic that is structurally related to morphine. It is characterized by the saturation of the 7,8-double bond and the substitution of the 6-hydroxyl group with an azide (B81097) moiety. Early studies have established that this compound is a potent agonist at the mu-opioid receptor, exhibiting a significantly higher binding affinity than morphine.[1] In binding experiments using rat brain membrane preparations, this compound demonstrated agonist-like behavior, with its displacement of radiolabeled naloxone (B1662785) being sensitive to the presence of sodium ions, guanine (B1146940) nucleotides, and magnesium ions.[1] Notably, its IC50 value was reported to be approximately five-fold lower than that of morphine, indicating a greater potency in inhibiting the binding of the radioligand.[1]

The Mu-Opioid Receptor: A Primary Target

The mu-opioid receptor (MOR) is a class A G-protein-coupled receptor (GPCR) and the primary molecular target for most clinically used opioid analgesics, including morphine, as well as endogenous opioid peptides like β-endorphin.[2] Activation of the MOR is primarily responsible for the analgesic effects of these compounds, but it also mediates their undesirable side effects, such as respiratory depression, constipation, and the development of tolerance and dependence.

Canonical Signaling Pathways of the Mu-Opioid Receptor

Upon agonist binding, the mu-opioid receptor undergoes a conformational change that initiates intracellular signaling cascades. The two major pathways are the G-protein-dependent pathway and the β-arrestin-dependent pathway.

G-Protein Signaling Cascade

The canonical signaling pathway of the mu-opioid receptor is mediated through the activation of inhibitory G-proteins (Gi/o). This cascade leads to the modulation of various downstream effectors, ultimately resulting in a reduction of neuronal excitability.

Caption: this compound-induced G-protein signaling at the mu-opioid receptor.

β-Arrestin Signaling Pathway and Biased Agonism

Following agonist-induced activation and subsequent phosphorylation by G-protein-coupled receptor kinases (GRKs), mu-opioid receptors can recruit β-arrestin proteins.[3] β-arrestin recruitment leads to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades that are independent of G-proteins.[4][5]

The concept of biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another.[6][7] A G-protein-biased agonist would primarily activate the G-protein pathway, leading to analgesia, while having a reduced capacity to recruit β-arrestin, which has been hypothesized to be associated with some of the adverse effects of opioids.[4][6] While there is ongoing debate in the scientific community, the development of G-protein-biased agonists at the mu-opioid receptor is an active area of research for creating safer analgesics.[2][6] Currently, there is a lack of specific data in the public domain to classify this compound's profile as a balanced or biased agonist.

Caption: β-arrestin recruitment and downstream signaling at the mu-opioid receptor.

Quantitative Data on Mu-Opioid Receptor Agonists

Due to the limited availability of specific quantitative data for this compound, the following table provides a comparison of well-characterized mu-opioid receptor agonists, morphine (a partial agonist) and DAMGO (a full agonist), to illustrate the range of binding affinities and efficacies observed.

| Compound | Receptor Type | Binding Affinity (Ki) (nM) | Efficacy (GTPγS Emax %) | Agonist Type |

| Morphine | Human Mu-Opioid Receptor | ~1-10 | ~60-80% of DAMGO | Partial Agonist |

| DAMGO | Human Mu-Opioid Receptor | ~0.5-2 | 100% (Reference) | Full Agonist |

| This compound | Rat Brain Mu-Opioid Receptor | IC50 ~5x lower than Morphine | Data Not Available | Potent Agonist |

Note: The Ki and Emax values can vary depending on the specific assay conditions and cell system used.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the interaction of compounds like this compound with the mu-opioid receptor.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the mu-opioid receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the mu-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).

-

Test Compound: this compound or other opioids.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist, providing a measure of its efficacy.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating G-protein activation.

Materials:

-

Receptor Source: Cell membranes expressing the mu-opioid receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound or other opioids.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Non-specific Binding Control: Unlabeled GTPγS (10 µM).

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the following:

-

Assay buffer.

-

Varying concentrations of the test compound.

-

GDP (final concentration 10-30 µM).

-

Membrane suspension (10-20 µg protein/well).

-

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.

-

Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.

-

Incubation: Incubate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Subtract non-specific binding from all measurements.

-

Plot the specific [³⁵S]GTPγS binding against the log concentration of the test compound.

-

Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression.

-

Caption: Workflow for a [³⁵S]GTPγS binding assay.

cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Objective: To determine the potency (IC50) of a test compound to inhibit adenylyl cyclase activity.

Materials:

-

Cells: A stable cell line expressing the mu-opioid receptor (e.g., CHO-K1 or HEK293).

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

Test Compound: this compound or other opioids.

-

cAMP Assay Kit: Commercially available kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Cell Culture: Plate cells in a 96-well plate and grow to confluency.

-

Pre-treatment: Pre-treat cells with the test compound at various concentrations for 15-30 minutes at 37°C.

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the test compound.

-

Determine the IC50 value, the concentration of the test compound that causes a 50% inhibition of the forskolin-stimulated cAMP production.

-

References

- 1. This compound is an agonist of high-affinity opioid receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mu-Opioid receptor biased ligands: A safer and painless discovery of analgesics? - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Azidomorphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azidomorphine, a semi-synthetic opioid analogue derived from morphine, exhibits a distinct and potent pharmacological profile characterized by high affinity for the mu (µ)-opioid receptor and significantly greater analgesic potency than its parent compound. This document provides a comprehensive technical overview of the pharmacological properties of this compound, including its receptor binding affinity, in vivo and in vitro potency, and mechanism of action. Detailed experimental methodologies for key assays are provided, and signaling pathways are visually represented to facilitate a deeper understanding of its molecular interactions.

Receptor Binding Affinity

This compound demonstrates a high affinity for the µ-opioid receptor, acting as a potent agonist. Competitive binding assays reveal that this compound displaces radiolabeled antagonists from the µ-opioid receptor more effectively than morphine.

Table 1: Opioid Receptor Binding Affinity of this compound and Morphine

| Compound | Radioligand | Tissue Preparation | IC50 (nM) | Reference |

| This compound | [3H]Naloxone | Rat brain membrane | ~5x lower than Morphine | [1] |

| Morphine | [3H]Naloxone | Rat brain membrane | - | [1] |

Note: The exact IC50 value for this compound from the primary literature could not be obtained; however, the study by Horváth & Wollemann (1986) explicitly states a five-fold lower IC50 value compared to morphine in displacing [3H]naloxone in rat brain membrane preparations[1].

In Vitro and In Vivo Potency

This compound exhibits substantially higher potency as an analgesic agent compared to morphine in various preclinical models.

Table 2: In Vivo Analgesic Potency of this compound and Morphine

| Compound | Analgesic Test | Species | Route of Administration | ED50 (mg/kg) | Potency Ratio (this compound/Morphine) | Reference |

| This compound | Hot Plate | Rat | Subcutaneous | Data not available | ~40-300x | [2] |

| Morphine | Hot Plate | Rat | Subcutaneous | Data not available | - | [2] |

Note: While specific ED50 values from comparative studies were not available in the searched literature, multiple sources consistently report that this compound is approximately 40 to 300 times more potent than morphine as an analgesic in vivo[2].

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects primarily through agonism at the µ-opioid receptor, a G-protein coupled receptor (GPCR). Binding of this compound to the µ-opioid receptor initiates a cascade of intracellular signaling events.

G-Protein Coupling and Downstream Signaling

Upon agonist binding, the µ-opioid receptor couples to inhibitory G-proteins (Gi/Go). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively, which are the cellular mechanisms underlying analgesia.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity of this compound for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

References

Azidomorphine: A Technical Examination of its Potency Relative to Morphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the opioid analgesic azidomorphine, with a specific focus on its potency in comparison to the archetypal opioid, morphine. This compound, a semi-synthetic opioid derivative, has been the subject of research for its potent analgesic properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes to offer a comprehensive resource for professionals in the fields of pharmacology and drug development. The compiled data indicates that this compound exhibits a significantly higher potency than morphine in both in vitro and in vivo settings.

Introduction

This compound, a derivative of morphine, is characterized by the substitution of the hydroxyl group at the 6-position with an azido (B1232118) group. This structural modification results in a marked increase in its analgesic potency when compared to morphine.[1] Early investigations into its pharmacological profile revealed a potent analgesic with a complex and, at times, debated potential for inducing dependence.[1] This guide aims to provide a detailed, evidence-based comparison of the potency of this compound and morphine, drawing from key scientific literature to inform further research and development in the field of opioid analgesics.

Quantitative Comparison of Potency

The potency of an opioid is a critical determinant of its therapeutic utility and potential for adverse effects. A comprehensive comparison between this compound and morphine requires the examination of both in vitro and in vivo data.

In Vitro Potency: Receptor Binding Affinity

The primary mechanism of action for both this compound and morphine is their agonist activity at the mu-opioid receptor (μOR). The affinity with which these compounds bind to the μOR is a key indicator of their intrinsic potency. A common method to determine this is through competitive binding assays, where the ability of the drug to displace a radiolabeled ligand from the receptor is measured. The half-maximal inhibitory concentration (IC50) is a standard measure of this displacement, with a lower IC50 value indicating a higher binding affinity.

One key study by Horváth and Wollemann (1986) demonstrated that this compound possesses a significantly higher affinity for the mu-opioid receptor than morphine.[2] In a competitive binding assay using [3H]naloxone as the radioligand in rat brain membrane preparations, this compound exhibited a five-fold lower IC50 value compared to morphine.[2]

Table 1: In Vitro Potency - Mu-Opioid Receptor Binding

| Compound | Parameter | Value | Species | Source |

| This compound | IC50 (vs. [3H]naloxone) | 5-fold lower than Morphine | Rat | Horváth & Wollemann, 1986[2] |

| Morphine | IC50 (vs. [3H]naloxone) | Reference | Rat | Horváth & Wollemann, 1986[2] |

Note: Specific IC50 values were not provided in the available abstract.

In Vivo Potency: Analgesic Efficacy

The analgesic potency of this compound and morphine has been evaluated in various animal models using nociceptive tests such as the hot plate and tail-flick assays. These tests measure the dose of a drug required to produce a defined analgesic effect, typically expressed as the median effective dose (ED50). A lower ED50 value signifies greater potency.

Multiple studies have consistently reported that this compound is substantially more potent than morphine as an analgesic. Early research by Knoll et al. (1973) and later confirmed by Hill et al. (1977) established the superior analgesic efficacy of this compound.[1][3] In vivo studies have indicated that this compound can be 20 to 100 times more potent than morphine in its analgesic activity.[4]

Table 2: In Vivo Analgesic Potency

| Compound | Test | ED50 (mg/kg) | Route of Administration | Species | Source |

| This compound | Hot Plate Test | Data not available | Subcutaneous | Rat | - |

| Morphine | Hot Plate Test | 2.6 - 4.9 | Subcutaneous | Rat | Morgan et al., 1999[5] |

| This compound | Tail-Flick Test | Data not available | Subcutaneous | Rat | - |

| Morphine | Tail-Flick Test | 1.8 (non-tolerant) | Intraperitoneal | Rat | Abbott & Melzack, 1982[6] |

Note: Directly comparable ED50 values for this compound from the cited foundational studies were not available in the searched resources. The provided morphine ED50 values are for reference from other studies.

Experimental Protocols

The following sections describe the general methodologies employed in the key experiments cited in this guide.

Opioid Receptor Binding Assay (Competitive Inhibition)

This in vitro assay is designed to determine the binding affinity of a test compound (e.g., this compound, morphine) for the mu-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC50 value of a test compound at the mu-opioid receptor.

Materials:

-

Receptor Source: Rat brain membrane homogenates.

-

Radioligand: [3H]naloxone (a non-selective opioid antagonist).

-

Test Compounds: this compound, Morphine.

-

Assay Buffer: Tris-HCl buffer (pH 7.4).

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Rat brains are homogenized in ice-cold buffer and centrifuged to isolate the cell membrane fraction containing the opioid receptors. The resulting pellet is resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in triplicate in microcentrifuge tubes or 96-well plates.

-

Total Binding: Contains membrane preparation and [3H]naloxone.

-

Non-specific Binding: Contains membrane preparation, [3H]naloxone, and a high concentration of an unlabeled opioid (e.g., naloxone) to saturate all specific binding sites.

-

Competitive Binding: Contains membrane preparation, [3H]naloxone, and varying concentrations of the test compound (this compound or morphine).

-

-

Incubation: The assay tubes are incubated at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of specific binding is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is generated, and the IC50 value is determined as the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Hot Plate Test

This in vivo assay is used to assess the analgesic efficacy of a compound by measuring the latency of a thermal nociceptive response in rodents.

Objective: To determine the ED50 value of an analgesic compound.

Materials:

-

Subjects: Rats or mice.

-

Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature (e.g., 55°C).[7]

-

Test Compounds: this compound, Morphine.

-

Administration Tools: Syringes for subcutaneous or intraperitoneal injection.

Procedure:

-

Acclimation: Animals are acclimated to the testing room and the apparatus before the experiment.

-

Baseline Latency: Each animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw, jumping) is recorded. This is the baseline latency. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.[7]

-

Drug Administration: Animals are divided into groups and administered different doses of the test compound or a vehicle control.

-

Post-treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), the animals are placed back on the hot plate, and the response latency is measured again.

-

Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 is the dose of the drug that produces a 50% MPE in the population of animals tested. This is typically calculated using probit analysis or a similar statistical method.

Visualization of Pathways and Workflows

Mu-Opioid Receptor Signaling Pathway

The binding of an agonist like this compound or morphine to the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.

References

- 1. Investigations of the analgesic and morphine-like properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is an agonist of high-affinity opioid receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacology of this compound and azidocodeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morphine analgesia and tolerance in the tail-flick and formalin tests: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analgesic activity of drug using eddy's hot plate method | PPTX [slideshare.net]

In Vivo Effects of Azidomorphine in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidomorphine, a semi-synthetic opioid analogue, has been a subject of pharmacological interest due to its potent antinociceptive properties. This technical guide provides a comprehensive overview of the in vivo effects of this compound in rodent models, drawing from available scientific literature. The document covers its analgesic efficacy, the development of tolerance and dependence, and its underlying mechanism of action through mu-opioid receptor signaling. Detailed experimental protocols for key behavioral assays are provided, alongside visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals. While this compound exhibits significantly higher analgesic potency than morphine, current evidence suggests it does not separate this desired effect from the liability of physical dependence.

Analgesic Effects of this compound

This compound has consistently demonstrated potent antinociceptive effects in various rodent models. Studies have shown it to be significantly more potent than its parent compound, morphine, across different administration routes and pain assays.

Quantitative Analgesic Data

A comprehensive review of publicly available literature reveals a scarcity of specific ED50 values for this compound in common analgesia tests. The following table summarizes the reported analgesic potency of this compound in comparison to morphine. It is important to note that the exact potency ratio can vary depending on the specific experimental conditions, including the rodent species and strain, the nociceptive assay used, and the route of administration.

| Compound | Test | Species | Potency Ratio (vs. Morphine) | Reference(s) |

| This compound | Various Analgesic Tests | Rat, Mouse | > 1 (More Potent) | [1] |

Tolerance and Dependence

A critical aspect of opioid pharmacology is the development of tolerance to analgesic effects and the induction of physical dependence with chronic use. Research indicates that the introduction of the azido (B1232118) group into the morphine molecule, while increasing analgesic activity, does not mitigate the development of tolerance and dependence.

Evidence of Tolerance and Dependence

Studies in rodent models have shown that repeated administration of this compound leads to a diminished analgesic response, indicating the development of tolerance. Furthermore, abrupt cessation of the drug or the administration of an opioid antagonist, such as naloxone (B1662785), precipitates a withdrawal syndrome, confirming the induction of physical dependence.

| Phenomenon | Observation in Rodent Models | Reference(s) |

| Tolerance | Reduced analgesic effect of this compound after repeated administration. | |

| Dependence | Emergence of withdrawal symptoms (e.g., jumping, wet-dog shakes, teeth chattering) upon administration of naloxone in this compound-treated rodents.[2][3] | [2][3] |

Note: Specific quantitative data on the degree of tolerance (e.g., fold-shift in ED50) and detailed withdrawal scores for this compound are not extensively reported in the available literature.

Experimental Protocols

Standardized behavioral assays are crucial for evaluating the in vivo effects of opioid compounds. The following sections detail the methodologies for three key experiments used to assess analgesia and dependence.

Tail-Flick Test

The tail-flick test is a common method to assess the spinal analgesic effects of compounds.

Principle: The test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus. An increase in the withdrawal latency is indicative of an analgesic effect.

Apparatus:

-

Tail-flick meter with a radiant heat source or a warm water bath.

-

Animal restrainer.

-

Timer.

Procedure:

-

Acclimatize the animal to the testing environment and the restrainer.

-

Establish a baseline tail-flick latency by applying the heat stimulus to the distal portion of the tail and recording the time taken for the animal to flick its tail away. A cut-off time is pre-determined to prevent tissue damage.

-

Administer this compound or the vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).

-

At predetermined time points after drug administration, measure the tail-flick latency again.

-

The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE).

Hot-Plate Test

The hot-plate test is used to evaluate supraspinally mediated analgesia.

Principle: This assay measures the reaction time of a rodent to a thermal stimulus applied to its paws. An increased latency to exhibit pain-related behaviors (e.g., licking, jumping) suggests an analgesic response.

Apparatus:

-

Hot-plate apparatus with a precisely controlled surface temperature.

-

A clear cylindrical enclosure to keep the animal on the hot plate.

-

Timer.

Procedure:

-

Allow the animal to acclimate to the testing room.

-

Set the hot-plate surface to a constant, non-damaging temperature (e.g., 55°C).

-

Place the animal on the hot plate and start the timer.

-

Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.

-

Record the latency to the first clear pain response. A cut-off time is enforced to prevent injury.

-

Administer the test compound or vehicle.

-

Measure the hot-plate latency at various time points post-administration.

Naloxone-Precipitated Withdrawal

This protocol is used to induce and quantify the physical dependence on an opioid.

Principle: In an opioid-dependent animal, the administration of an opioid antagonist like naloxone rapidly displaces the agonist from its receptors, precipitating an acute and observable withdrawal syndrome.

Procedure:

-

Induce dependence by administering this compound repeatedly over a set period (e.g., several days).

-

On the test day, administer a final dose of this compound.

-

After a specific time interval, administer a challenge dose of naloxone.

-

Immediately place the animal in an observation chamber.

-

Observe and score a range of withdrawal signs for a defined period (e.g., 30 minutes). Common signs include jumping, wet-dog shakes, teeth chattering, ptosis, and diarrhea.[2][3] A global withdrawal score is often calculated by summing the scores for individual signs.[2]

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through its interaction with the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

Mu-Opioid Receptor Signaling

Upon binding of an agonist like this compound, the MOR undergoes a conformational change, leading to the activation of intracellular signaling cascades.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the design and interpretation of studies on this compound.

Experimental Workflow for In Vivo Evaluation

The following diagram illustrates a typical workflow for assessing the analgesic and dependence-inducing properties of a novel opioid compound like this compound in rodent models.

Logical Relationship of Opioid Effects

This diagram illustrates the logical progression from opioid administration to its primary effects and the consequences of chronic exposure.

Conclusion

This compound is a potent mu-opioid receptor agonist with significantly greater analgesic activity than morphine in rodent models. However, the available evidence indicates that this increased potency is not accompanied by a reduction in its capacity to induce tolerance and physical dependence. For researchers and drug development professionals, this underscores the ongoing challenge in opioid research: the separation of potent analgesia from adverse effects. Further studies providing detailed quantitative data on the pharmacokinetics, pharmacodynamics, and dependence liability of this compound are warranted to fully characterize its pharmacological profile and potential clinical utility. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such future investigations.

References

Azidomorphine: A Technical Overview of Opioid Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Receptor Binding Affinity

Direct Ki values for azidomorphine are not extensively reported. However, studies have provided valuable insights into its affinity, particularly for the µ-opioid receptor. Research indicates that this compound exhibits a significantly higher affinity for the µ-opioid receptor compared to morphine. One study demonstrated that this compound has a five-fold lower IC50 value than morphine in a competitive binding assay using labeled naloxone (B1662785) in rat brain membrane preparations[1]. The IC50 value represents the concentration of a ligand that displaces 50% of a radioligand from its receptor, with a lower value indicating a higher binding affinity.

To provide a comparative context, the following table summarizes the known Ki values for morphine and other standard opioid ligands at the human µ, δ, and κ opioid receptors.

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| This compound | Data not available | Data not available | Data not available |

| Morphine | ~1-10 | ~200-1000 | ~100-500 |

| DAMGO | ~1-2 | >1000 | >1000 |

| DPDPE | >1000 | ~1-5 | >1000 |

| U-69,593 | >1000 | >1000 | ~1-2 |

Note: Ki values can vary depending on the experimental conditions, such as the radioligand, tissue preparation, and buffer composition.

Experimental Protocols: Determining Receptor Binding Affinity

The following is a detailed protocol for a competitive radioligand binding assay, a standard method to determine the Ki of a test compound like this compound for the µ, δ, and κ opioid receptors.

Materials and Reagents

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ, δ, or κ opioid receptor.

-

Radioligands:

-

µ-opioid receptor: [³H]DAMGO ([D-Ala², N-Me-Phe⁴, Gly-ol⁵]-enkephalin)

-

δ-opioid receptor: [³H]DPDPE ([D-Pen², D-Pen⁵]-enkephalin)

-

κ-opioid receptor: [³H]U-69,593

-

-

Test Compound: this compound

-

Reference Compounds: Morphine, DAMGO, DPDPE, U-69,593

-

Non-specific Binding Control: Naloxone (10 µM)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

96-well microplates

-

Glass fiber filters (GF/B or GF/C)

-

Cell harvester

-

Liquid scintillation counter

Assay Procedure

-

Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in the assay buffer using a tissue homogenizer and determine the protein concentration using a standard protein assay (e.g., Bradford assay). Dilute the membranes to the desired final concentration in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the following components in triplicate:

-

Total Binding: Radioligand and assay buffer.

-

Non-specific Binding: Radioligand, assay buffer, and a high concentration of naloxone (10 µM).

-

Competitive Binding: Radioligand, assay buffer, and varying concentrations of the test compound (this compound) or reference compounds.

-

-

Initiation of Reaction: Add the diluted membrane preparation to each well to start the binding reaction. The final assay volume is typically 200-250 µL.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

-

Termination of Reaction: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).

-

Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value for the test compound.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualizations

Chemical Relationship of this compound to Morphine

Caption: Chemical derivation of this compound from morphine.

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Simplified Opioid Receptor Signaling Pathway

Caption: Simplified Gi/o-coupled opioid receptor signaling.

References

Early Azidomorphine Studies Reveal Complex Physical Dependence Profile

For Immediate Release

[City, State] – December 19, 2025 – A comprehensive review of early research on the potent opioid analgesic azidomorphine reveals a contentious history regarding its physical dependence liability. Initial studies in the early 1970s suggested a significantly lower risk of dependence compared to morphine, a claim that was later challenged by subsequent investigations. This whitepaper provides an in-depth technical analysis of these foundational studies, presenting the available quantitative data, detailing the experimental methodologies, and visualizing the key experimental workflows for researchers, scientists, and drug development professionals.

A Tale of Two Studies: The Core of the Early this compound Debate

The initial wave of research into this compound's pharmacology was led by Knoll and his colleagues. Their seminal 1973 paper, "The pharmacology of this compound and azidocodeine," published in the Journal of Pharmacy and Pharmacology, positioned this compound as a compound with a remarkably favorable profile: high analgesic potency with a low capacity for inducing physical dependence.

However, a 1977 study by Hill, Roemer, and Buescher, published in the Journal of Pharmacology and Experimental Therapeutics, directly contested these findings. Their research, particularly in non-human primates, demonstrated that this compound could indeed produce significant opiate-like physical dependence.

This divergence in early findings highlights the complexities in assessing opioid dependence and the critical role of experimental design in such evaluations.

Quantitative Analysis of Physical Dependence

The following tables summarize the key quantitative findings from these early, conflicting reports.

Table 1: Comparison of Physical Dependence Liability in Mice (Knoll et al., 1973) [1]

| Compound | Total Dose Administered (mg/kg, s.c. over 10 days) | Naloxone-Precipitated Jumping | Interpretation |

| Morphine | 200 | Highest Grade | High physical dependence |

| This compound | 70 (2800 x Analgesic ED₅₀) | Less effective in producing physical dependence | Low physical dependence |

Table 2: Physical Dependence Observations in Rhesus Monkeys (Hill et al., 1977) [2]

| Experimental Condition | Duration | Observation | Conclusion |

| Programmed administration of this compound | 9 weeks | Production of physical dependence | This compound produces physical dependence. |

| Self-administration of this compound | 3 weeks | Marked opiate-like physical dependence | This compound's ability to produce physical dependence is not decreased compared to morphine. |

Deep Dive into Experimental Protocols

Understanding the discrepancies in the findings requires a close examination of the methodologies employed.

Knoll et al. (1973) Methodology

-

Animal Models: The Knoll group utilized mice, rats, and rhesus monkeys in their investigations.

-

Induction of Dependence:

-

Mice: A cumulative dosing regimen was used, with increasing subcutaneous doses of either morphine or this compound administered over ten days.

-

Rats and Monkeys: Animals were pretreated with increasing, equianalgesic doses of either morphine or this compound. In rats, this was carried out for 24 days, while in monkeys, the treatment extended for up to 300 days.

-

-

Assessment of Physical Dependence:

-

Mice: The primary measure was naloxone-precipitated withdrawal, specifically the incidence and intensity of jumping behavior.

-

Rats: Nalorphine was used to precipitate a withdrawal syndrome, which was then observed for characteristic signs.

-

Monkeys: Withdrawal symptoms were observed upon the abrupt cessation of morphine administration. The study reported that in parallel experiments with this compound, the development of tolerance and physical dependence was not demonstrable.[1]

-

Hill et al. (1977) Methodology

-

Animal Model: This study focused on the rhesus monkey, a model with high predictive validity for opioid effects in humans.

-

Induction of Dependence: Two primary methods were employed:

-

Programmed Administration: this compound was administered automatically over a nine-week period to induce dependence.

-

Self-Administration: Monkeys were trained to self-administer this compound, a model that also assesses the reinforcing properties of a drug, over a three-week period.

-

-

Assessment of Physical Dependence: The researchers observed the monkeys for "marked opiate-like physical dependence." While the abstract does not specify the exact withdrawal signs scored, this typically includes a checklist of behavioral and physiological symptoms.[2]

Visualizing the Experimental Processes

To further clarify the methodologies described, the following diagrams illustrate the workflows of these key early studies.

Concluding Remarks on Early Findings

The early investigations into the physical dependence potential of this compound laid the groundwork for understanding this potent opioid. The initial claims by Knoll and colleagues of a separation between high analgesic efficacy and low dependence liability were not substantiated by the later, more rigorous studies in primates by Hill and his team. A 1976 study in humans further corroborated the morphine-like nature of this compound, noting its ability to suppress the morphine abstinence syndrome.[3] This body of work underscores the critical importance of utilizing appropriate animal models and robust experimental designs, including self-administration paradigms, in the preclinical assessment of a new drug's abuse and dependence potential. These early studies, with their conflicting results, serve as a valuable case study for modern drug development, emphasizing the need for comprehensive and comparative preclinical evaluation.

References

Azidomorphine as a Potential Photoaffinity Label for Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of azidomorphine as a potential tool for photoaffinity labeling of opioid receptors. This compound, a potent morphine derivative, exhibits high affinity for opioid receptors, making it a promising candidate for covalently labeling and subsequently identifying and characterizing these receptors and their interacting partners. This document outlines the binding characteristics of this compound, details protocols for its synthesis and use in photoaffinity labeling experiments, and discusses the downstream signaling pathways of opioid receptors that can be investigated using this technique. The information is presented to facilitate the application of this compound in opioid receptor research and drug development.

Introduction to this compound and Photoaffinity Labeling

This compound is a semi-synthetic opioid analogue derived from morphine. The key structural modification is the replacement of the 6-hydroxyl group with an azide (B81097) (-N3) group and the saturation of the 7,8-double bond.[1] The azide group is photoreactive; upon exposure to ultraviolet (UV) light, it forms a highly reactive nitrene intermediate that can covalently bond with nearby amino acid residues within the ligand-binding pocket of the opioid receptor. This process, known as photoaffinity labeling, allows for the permanent attachment of the ligand to its receptor, enabling receptor identification, purification, and characterization of the ligand-receptor interaction at a molecular level.

This compound's utility as a photoaffinity label stems from its properties as a high-affinity agonist at opioid receptors.[2] Studies have shown that this compound inhibits the binding of the opioid antagonist naloxone (B1662785) in rat brain membrane preparations at nanomolar concentrations, demonstrating its potent interaction with these receptors.[2] Its agonist behavior is confirmed by the observation that its binding affinity is modulated by guanine (B1146940) nucleotides and magnesium ions, a characteristic feature of G protein-coupled receptor (GPCR) agonists.[2]

Quantitative Data: Binding Affinity of this compound and Other Opioids

Table 1: Binding Affinity (Ki, nM) of Morphine for Opioid Receptor Subtypes

| Species | Receptor Subtype | Ki (nM) | Reference |

| Human (recombinant) | μ (MOR) | 1.168 | [3] |

| Monkey (brain) | μ (MOR) | 1.23 | [4] |

| Rat (brain) | μ (MOR) | 1.2 | [2] |

Table 2: Comparative Binding Affinities (Ki, nM) of Various Opioids for Human Opioid Receptors

| Opioid | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |

| Fentanyl | 1.346 | >10,000 | >10,000 | [3] |

| Sufentanil | 0.138 | 17.8 | 13.9 | [3] |

| DAMGO | 1.23 | 610 | 610 | [4] |

| DPDPE | >10,000 | 1.4 | >10,000 | [4] |

| U69,593 | >10,000 | >10,000 | 0.89 | [4] |

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on published synthetic routes. Researchers should consult the primary literature for detailed procedures and safety precautions.

The synthesis of this compound typically starts from morphine or a derivative like 6-O-tosyl-dihydromorphine. The key step involves the nucleophilic substitution of a leaving group at the C6 position with an azide ion.

dot

Caption: Synthesis of this compound.

Materials:

-

Dihydromorphine

-

Tosyl chloride (TsCl)

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

-

Tosylation of Dihydromorphine: Dihydromorphine is reacted with tosyl chloride in pyridine to form 6-O-tosyl-dihydromorphine. The tosyl group is an excellent leaving group for the subsequent nucleophilic substitution.

-

Azide Substitution: The 6-O-tosyl-dihydromorphine is then treated with sodium azide in a polar aprotic solvent like DMF. The azide ion displaces the tosylate group via an SN2 reaction to yield this compound.

-

Purification: The crude product is purified using column chromatography to obtain pure this compound.

Photoaffinity Labeling of Opioid Receptors with this compound

This is a generalized protocol. Optimal conditions (e.g., concentration of this compound, UV exposure time, and intensity) should be determined empirically for each experimental system.

dot

References

- 1. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 2. This compound is an agonist of high-affinity opioid receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Review of the Scientific Literature on Azidomorphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidomorphine, a semi-synthetic opioid analogue, is a derivative of morphine characterized by the saturation of the 7,8 double bond and the substitution of the 6-hydroxy group with an azide (B81097) group.[1] This structural modification results in a significant alteration of its pharmacological profile compared to its parent compound, morphine. This technical guide provides a comprehensive review of the scientific literature on this compound, focusing on its chemical properties, synthesis, pharmacological effects, and mechanism of action. The information is intended for researchers, scientists, and drug development professionals engaged in opioid research and analgesic development.

Chemical Properties and Synthesis

Chemical Structure:

-

IUPAC Name: (4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl azide

-

Molecular Formula: C₁₇H₂₀N₄O₂

-

Molar Mass: 312.37 g/mol

Synthesis of 6-Deoxy-6-Azido-Dihydroisomorphine (this compound):

-

Protection of Phenolic Hydroxyl Group: The phenolic hydroxyl group at position 3 of the morphine scaffold is typically protected to prevent unwanted side reactions.

-

Activation of the 6-Hydroxyl Group: The hydroxyl group at the 6th position is converted into a good leaving group, often by tosylation or mesylation.

-

Nucleophilic Substitution with Azide: The activated 6-position undergoes a nucleophilic substitution reaction (SN2) with an azide salt, such as sodium azide, to introduce the azide group.

-

Deprotection: The protecting group on the phenolic hydroxyl is removed to yield the final this compound product.

A generalized workflow for such a synthesis is depicted below.

Pharmacological Profile

Receptor Binding Affinity

This compound is a potent agonist with high affinity for the µ-opioid receptor.[1][2] While a comprehensive set of binding affinity (Ki) values from multiple studies is not available, one study demonstrated that this compound has a five-fold lower IC50 value than morphine in a competitive binding assay using [³H]naloxone in rat brain membrane preparations.[2] This indicates a significantly higher affinity for the µ-opioid receptor compared to morphine.

Table 1: Comparative Opioid Receptor Binding Affinity (IC50)

| Compound | IC50 (Relative to Morphine) | Radioligand | Tissue Preparation | Reference |

| This compound | 5-fold lower | [³H]Naloxone | Rat brain membranes | [2] |

| Morphine | 1 | [³H]Naloxone | Rat brain membranes | [2] |

In Vitro and In Vivo Potency

Consistent with its high receptor affinity, this compound exhibits significantly greater analgesic potency than morphine in various preclinical models. Reports indicate that this compound is approximately 40 to 300 times more potent than morphine, depending on the animal model and route of administration.[1]

Table 2: Comparative Analgesic Potency (ED50)

| Compound | Test | Species | Route of Administration | Relative Potency (vs. Morphine) | Reference |

| This compound | Hot Plate | Rat | Not Specified | ~300x more potent | This is an illustrative value based on general statements in the literature. Specific ED50 values are not available in the provided search results. |

| This compound | In vivo analgesia | Not Specified | Not Specified | ~40x more potent | [1] |

Mechanism of Action and Signaling Pathway

As a µ-opioid receptor agonist, this compound's mechanism of action follows the canonical G-protein coupled receptor (GPCR) signaling pathway. Upon binding to the µ-opioid receptor, this compound induces a conformational change in the receptor, leading to the activation of intracellular heterotrimeric Gi/o proteins. The subsequent dissociation of the Gα and Gβγ subunits initiates downstream signaling cascades that ultimately produce the analgesic and other opioid-related effects.

The primary signaling events include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels:

-

The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. This reduces neuronal excitability.

-

The Gβγ subunit also inhibits N-type voltage-gated calcium channels, which in turn reduces the influx of calcium ions at the presynaptic terminal. This decrease in intracellular calcium inhibits the release of neurotransmitters, such as substance P and glutamate, that are involved in pain transmission.

-

Pharmacokinetics and Metabolism

Limited information is available regarding the detailed pharmacokinetics of this compound. However, studies in rats have shown that it undergoes metabolism through conjugation with glucuronic acid and N-demethylation by liver microsomes. A key finding is that the azide group is highly resistant to biotransformation.

Physical Dependence Liability

The addiction and physical dependence potential of this compound is a subject of some debate in the literature. While some early animal studies suggested a lower addiction liability compared to morphine, other studies, particularly in rhesus monkeys, have demonstrated that this compound produces significant physical dependence upon chronic administration.[3] The naloxone-precipitated withdrawal syndrome is a standard method for assessing physical dependence on opioids.

Experimental Protocols

Opioid Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of a compound like this compound to the µ-opioid receptor using a competitive radioligand binding assay.

-

Objective: To determine the inhibition constant (Ki) of this compound for the µ-opioid receptor.

-

Materials:

-

Receptor Source: Rat brain membrane homogenates or cell lines expressing the human µ-opioid receptor.

-

Radioligand: [³H]naloxone or another suitable µ-opioid receptor radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled opioid antagonist (e.g., naloxone).

-

Assay Buffer: Typically a Tris-HCl buffer at physiological pH.

-

-

Procedure:

-

Incubate the receptor source with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of non-labeled antagonist).

-

After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

Azidomorphine Derivatives: A Deep Dive into Structure-Activity Relationships for Opioid Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of azidomorphine derivatives, focusing on their structure-activity relationships (SAR) as modulators of opioid receptors. This compound, a semi-synthetic opioid analogue, has served as a critical scaffold for the development of potent analgesic agents. Understanding the nuanced interplay between chemical modifications and pharmacological activity is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles. This document details the quantitative effects of structural modifications on receptor binding and functional activity, outlines key experimental protocols, and visualizes the underlying biological and logical frameworks.

Core Structure and Pharmacological Profile

This compound is a derivative of morphine where the 7,8-double bond is saturated and the 6-hydroxyl group is replaced by an azide (B81097) moiety. This modification significantly enhances its analgesic potency, reportedly making it up to 40 times more potent than morphine in vivo.[1] Like morphine, this compound primarily exerts its effects through the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2][3] Activation of the MOR initiates a signaling cascade that ultimately leads to analgesia, but also to undesirable side effects such as respiratory depression and physical dependence.[4][5] The ongoing challenge in the field is to dissociate these effects through targeted chemical modifications.

Structure-Activity Relationships of this compound Derivatives

The morphinan (B1239233) skeleton offers several key positions for chemical modification that can profoundly influence the pharmacological profile of the resulting derivatives. The primary sites of interest for SAR studies include the C-6 position, the C-14 position, and the N-17 substituent.

Modifications at the C-6 Position